molecular formula C19H16ClN5S B2640132 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251698-67-5

1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2640132
CAS No.: 1251698-67-5
M. Wt: 381.88
InChI Key: CKJAVZCJZMCNLF-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining 1,2,3-triazole and 1,3-thiazole moieties. Such hybrid systems are often explored for antimicrobial, anticancer, or anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5S/c1-11-3-8-15(12(2)9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-6-4-13(20)5-7-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJAVZCJZMCNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a derivative of thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H18ClN5S\text{C}_{19}\text{H}_{18}\text{ClN}_5\text{S}

This indicates the presence of a chlorophenyl group, a thiazole ring, and a triazole ring. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related thiazole derivative was reported to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
1E. coli1532
2S. aureus2016

Case Study : A study published in MDPI highlighted that compounds similar to the target compound showed significant activity against Caco-2 cells with a viability reduction to 39.8% compared to untreated controls .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it significantly reduces cell viability in various cancer cell lines.

The proposed mechanisms include:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of key signaling pathways involved in cancer cell survival.
Cell LineIC50 (µM)Percentage Viability (%)
Caco-227.231.9
A54944.346.0

Research Findings : A study indicated that the compound exhibited a dose-dependent response in reducing viability in A549 and Caco-2 cells, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes.

Inhibition Studies

In a series of experiments:

  • The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
10.4210.71
20.329.23

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of thiazole derivatives, including 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine in anticancer applications. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) .

Case Study: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis of thiazole derivatives indicated that the presence of an electronegative chlorine atom is crucial for enhancing antiproliferative activity. In one study, a thiazole derivative with a similar structure exhibited a median effective dose (ED50) of 18.4 mg/kg against picrotoxin-induced convulsions, showcasing its potential as an anticonvulsant agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria. For example, a study reported the synthesis of novel thiazole derivatives that displayed significant antibacterial activity against common pathogens .

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of thiazole-containing compounds. Research has shown that certain thiazole derivatives exhibit potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL . This highlights the compound's potential as a lead structure for developing new anti-tubercular agents.

Pesticidal Activity

Thiazole derivatives are also being explored for their pesticidal properties. Compounds similar to this compound have shown effectiveness in controlling agricultural pests. The incorporation of thiazole moieties into pesticide formulations can enhance their efficacy and reduce environmental impact .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Research has indicated that compounds with triazole and thiazole functionalities can be employed in creating advanced materials with specific electronic and optical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Chloro vs. Fluoro Derivatives :
    Isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrate that replacing chlorine with fluorine alters electronic properties. Chlorine’s stronger electron-withdrawing nature may enhance binding affinity in therapeutic targets compared to fluorine, which is smaller and less polarizable .

Structural and Crystallographic Insights

  • Crystal Packing :
    Isostructural compounds (e.g., ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The planar triazole-thiazole core facilitates π-π stacking, while substituents like chlorine or methyl influence intermolecular contacts (e.g., C–H···π or halogen bonding) .

  • Tautomerism :
    Similar to ’s triazole derivatives, the target compound may exhibit tautomerism between 1H- and 2H-triazole forms, affecting its electronic distribution and binding modes .

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound Triazole-Thiazole 4-ClPh, 2,4-diMePh-thiazole ~392.89* Under investigation
4-(4-ClPh)-2-[5-(4-FPh)-pyrazolyl]thiazole Thiazole-Pyrazole 4-ClPh, 4-FPh-pyrazole ~435.87 Antimicrobial
N-(4-ClPh)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole-Pyridine 4-ClPh, pyridinyl ~256.69 Anticancer
5-(4-Cl-2-FBz)-1,3-thiazol-2-amine Thiazole 4-Cl-2-F-benzyl ~242.70 Not reported

*Calculated based on formula $ \text{C}{19}\text{H}{17}\text{ClN}_{6}\text{S} $.

Research Findings and Implications

  • Synthetic Routes :
    The target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the triazole ring, followed by thiazole formation through Hantzsch thiazole synthesis, as seen in analogous compounds () .

  • Structure-Activity Relationships (SAR): Chlorophenyl Group: Enhances electrophilicity and binding to hydrophobic pockets in enzymes .
  • Further studies should prioritize in vitro assays and docking simulations .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step heterocyclic ring formation. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole core assembly .
  • Thiazole Ring Construction : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Precursor Selection : Use of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine and 4-chlorophenyl azide as primary precursors .

Critical Conditions :

StepCatalyst/SolventTemperatureYield (%)Reference
TriazoleCuI, DMSO60°C75–85
ThiazoleK₂CO₃, DMF80–100°C65–70

Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

A systematic approach integrates:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/thiazolyl groups) and amine protons (δ 5.5–6.0 ppm, broad) .
  • HRMS : Molecular ion peak matching exact mass (e.g., C₁₉H₁₆ClN₅S: calc. 405.0784, obs. 405.0782) .
  • IR : N-H stretch (~3350 cm⁻¹) and C-Cl vibration (750 cm⁻¹) .

Key Spectral Data :

TechniqueKey Peaks/BandsFunctional Group Confirmation
¹H NMRδ 2.3 (s, 6H, CH₃)2,4-Dimethylphenyl substituent
¹³C NMRδ 165.5 (C=N)Thiazole ring
IR1600 cm⁻¹ (C=N)Triazole/thiazole rings

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) arise from:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affecting compound solubility .
  • Cell Line Heterogeneity : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs) .
  • Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate activity .

Recommended Workflow :

  • Validate activity across ≥3 independent replicates.
  • Perform dose-response curves with Hill slope analysis to confirm target engagement .

Q. What strategies optimize bioactivity via structure-activity relationship (SAR) studies?

Focus on modifying:

  • Aromatic Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance target binding .
  • Triazole/Thiazole Linkers : Replace sulfur in thiazole with oxygen (oxazole) to alter pharmacokinetics .

Example SAR Table :

DerivativeModificationIC₅₀ (μM)Target
ParentNone2.1Kinase X
A-CF₃ at C40.8Kinase X
BOxazole analog5.3Kinase Y

Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .

Q. What challenges exist in elucidating its mechanism of action, and how are they addressed?

Challenges include off-target effects and low bioavailability. Solutions:

  • Target Deconvolution : Combine chemoproteomics (activity-based protein profiling) and CRISPR-Cas9 screens .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and optimize via prodrug strategies .

Key Findings :

  • In murine models, the compound showed 40% oral bioavailability, necessitating PEGylation for improved delivery .

Data Contradiction Analysis

  • Case Study : Conflicting reports on apoptosis induction (Study A: EC₅₀ = 10 μM; Study B: No activity at 50 μM).
    • Resolution : Verify caspase-3/7 activation via luminescent assays and rule out assay interference (e.g., compound autofluorescence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.